Coordination Mode: Bridging vs. Chelating Geometry
6,6'-Biquinoline (Biq) functions exclusively as a bidentate-bridging ligand, forming extended 1D coordination polymers, as demonstrated in the heteroligand complex [Sm(Biq)(iso-Bu2PS2)3]n [1]. This is in stark contrast to the 2,2'-biquinoline isomer, which chelates to a single metal center, forming discrete mononuclear complexes .
| Evidence Dimension | Coordination Mode and Resulting Structure |
|---|---|
| Target Compound Data | Bidentate-bridging ligand; forms 1D coordination polymer chains |
| Comparator Or Baseline | 2,2'-Biquinoline (Cuproine): Bidentate-chelating ligand; forms discrete mononuclear complexes |
| Quantified Difference | Qualitative difference: Bridging (6,6'-isomer) vs. Chelating (2,2'-isomer) coordination mode |
| Conditions | Single-crystal X-ray diffraction analysis of synthesized Sm(III) complex; ligand geometry dictates structural outcome |
Why This Matters
This confirms that 6,6'-Biquinoline is essential for synthesizing extended metal-organic frameworks, whereas 2,2'-biquinoline is for discrete molecular complexes, making isomer selection critical for achieving target architectures.
- [1] Bryleva, Y. A., et al. (2014). Coordination polymer [Sm(Biq)(iso-Bu2PS2)3]n: Synthesis, structure, and photoluminescence. Russian Journal of Coordination Chemistry, 40(3), 184-188. View Source
